11a-methyl-3H,3aH,3bH,4H,5H,9bH,10H,11H-cyclopenta[a]phenanthren-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11a-methyl-3H,3aH,3bH,4H,5H,9bH,10H,11H-cyclopenta[a]phenanthren-7-ol is a complex organic compound with a unique structure It is a derivative of the cyclopenta[a]phenanthrene family, which is known for its polycyclic aromatic hydrocarbon structure
Preparation Methods
The synthesis of 11a-methyl-3H,3aH,3bH,4H,5H,9bH,10H,11H-cyclopenta[a]phenanthren-7-ol involves several steps. One common method involves the cyclization of appropriate precursors under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the correct formation of the compound. Industrial production methods may involve the use of advanced techniques such as high-pressure reactors and continuous flow systems to optimize yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes.
Scientific Research Applications
11a-methyl-3H,3aH,3bH,4H,5H,9bH,10H,11H-cyclopenta[a]phenanthren-7-ol has a wide range of applications in scientific research. In chemistry, it is used as a precursor for the synthesis of more complex molecules. In biology, it is studied for its potential effects on cellular processes and its interactions with biological molecules. In medicine, it is investigated for its potential therapeutic properties, including its role as a hormone or hormone analog. In industry, it is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 11a-methyl-3H,3aH,3bH,4H,5H,9bH,10H,11H-cyclopenta[a]phenanthren-7-ol involves its interaction with specific molecular targets in the body. It may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
This compound can be compared with other similar compounds such as β-estradiol and 4,16-androstadien-3beta-ol. These compounds share a similar polycyclic structure but differ in their functional groups and specific chemical properties. The uniqueness of 11a-methyl-3H,3aH,3bH,4H,5H,9bH,10H,11H-cyclopenta[a]phenanthren-7-ol lies in its specific arrangement of atoms and the resulting chemical behavior, which makes it valuable for various specialized applications.
Properties
IUPAC Name |
13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O/c1-18-9-2-3-17(18)16-6-4-12-11-13(19)5-7-14(12)15(16)8-10-18/h2,5,7,9,11,15-17,19H,3-4,6,8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRMOMCHYBNOFIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC=C2)CCC4=C3C=CC(=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.